molecular formula C8H10ClF2N B1443630 4-Difluoromethyl-benzylamine hydrochloride CAS No. 55805-28-2

4-Difluoromethyl-benzylamine hydrochloride

Cat. No. B1443630
CAS RN: 55805-28-2
M. Wt: 193.62 g/mol
InChI Key: JVRJDURYHKFVTL-UHFFFAOYSA-N
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Description

4-Difluoromethyl-Benzylamine Hydrochloride is an organic compound with the chemical formula C8H10ClF2N . It appears as a white crystalline solid and is soluble in water and common organic solvents . It is commonly used in organic synthesis for important reactions .


Synthesis Analysis

The synthesis of 4-Difluoromethyl-Benzylamine Hydrochloride generally involves two steps :

  • Reaction of 4-Difluoromethyl-Benzylamine with hydrochloric acid to obtain 4-Difluoromethyl-Benzylamine Hydrochloride .


Molecular Structure Analysis

The molecular formula of 4-Difluoromethyl-Benzylamine Hydrochloride is C8H10ClF2N . The molecular weight is 193.6215064 .


Physical And Chemical Properties Analysis

4-Difluoromethyl-Benzylamine Hydrochloride is a white crystalline solid . It has a melting point of approximately 135-137°C . It is soluble in water and common organic solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : Research demonstrates methods for synthesizing derivatives of benzylamine, including 4-Difluoromethyl-benzylamine hydrochloride, which is crucial for various applications in chemistry and pharmaceuticals. For instance, the study of synthesizing 4-Hydroxy-3-methoxy benzylamine hydrochloride outlines the processes and factors affecting the yield and quality of the product (Li Yong-xin, 2012).

  • Fluorination Techniques : The research by Wang et al. (2009) discusses the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzylamines, which can be crucial for creating fluorinated derivatives like 4-Difluoromethyl-benzylamine hydrochloride. This fluorination protocol has broad applications in medicinal chemistry (Wang et al., 2009).

Applications in Materials Science

  • Photovoltaic Cells : In the field of materials science, benzylamine derivatives, such as 4-Difluoromethyl-benzylamine hydrochloride, are used for enhancing the properties of photovoltaic cells. Research by Wang et al. (2016) shows how benzylamine improves the moisture-resistance and electronic properties of perovskites, leading to higher efficiency solar cells (Wang et al., 2016).

Biomedical Research

  • Platinum(IV) Complexes in Cancer Therapy : Benzylamine derivatives play a role in the development of platinum(IV) complexes for cancer therapy. Ameta et al. (2013) explored benzylamine supported platinum(IV) complexes, finding that certain derivatives showed significant anticancer activities and offered insights into their interactions with DNA (Ameta et al., 2013).

  • Histamine H3 Receptor Antagonists : In medicinal chemistry, derivatives of benzylamine, like 4-Difluoromethyl-benzylamine hydrochloride, are used to develop histamine H3 receptor antagonists. Apodaca et al. (2003) synthesized 4-(Aminoalkoxy)benzylamines, finding some with high binding affinities, indicating their potential in treating related disorders (Apodaca et al., 2003).

Safety And Hazards

4-Difluoromethyl-Benzylamine Hydrochloride should be handled following general laboratory safety procedures . It is an irritant to the skin, eyes, and respiratory system, so contact or inhalation should be avoided . It should also be stored away from oxidizing agents to prevent fire or explosion .

Future Directions

While specific future directions for 4-Difluoromethyl-Benzylamine Hydrochloride are not available, its use in improving the efficiency and stability of perovskite solar cells suggests potential applications in the field of renewable energy .

properties

IUPAC Name

[4-(difluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-4,8H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJDURYHKFVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethyl-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hou, X Liu, Y Fu, H Wang, W Zhao, H Li, Y Ni, Y Lei… - Optical Materials, 2023 - Elsevier
… Using 4-difluoromethyl-benzylamine hydrochloride to disperse PbI 2 clusters on the surface … Here we use 4-Difluoromethyl-Benzylamine Hydrochloride (4F 2 M-BACl) to do interfacial …
Number of citations: 0 www.sciencedirect.com

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